molecular formula C12H11Cl5O B14508785 Ether, cyclohexyl pentachlorophenyl CAS No. 64436-33-5

Ether, cyclohexyl pentachlorophenyl

Cat. No.: B14508785
CAS No.: 64436-33-5
M. Wt: 348.5 g/mol
InChI Key: OGKJBDGAGLOKGG-UHFFFAOYSA-N
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Description

Ether, cyclohexyl pentachlorophenyl is an organochlorine compound characterized by a pentachlorophenyl group (C₆Cl₅) linked via an ether bond to a cyclohexyl moiety. These compounds are typically synthesized via nucleophilic substitution reactions between chlorinated phenols and alkyl halides or alcohols . The cyclohexyl variant likely shares similar synthetic pathways, substituting smaller alkyl groups (e.g., methyl or butyl) with a bulkier cyclohexyl group, which may influence its physicochemical and toxicological properties.

Properties

CAS No.

64436-33-5

Molecular Formula

C12H11Cl5O

Molecular Weight

348.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-cyclohexyloxybenzene

InChI

InChI=1S/C12H11Cl5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

OGKJBDGAGLOKGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Pentachlorophenol is deprotonated by sodium hydroxide or potassium carbonate to form the phenoxide ion (C₆Cl₅O⁻), which subsequently undergoes nucleophilic displacement with cyclohexyl bromide. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide intermediate. Typical conditions involve refluxing at 80–100°C for 12–24 hours, yielding 60–75% of the target ether.

Table 1: Williamson Synthesis Optimization

Base Solvent Temperature (°C) Yield (%)
NaOH Ethanol 80 58
K₂CO₃ DMF 100 72
NaH THF 65 68

Side products include residual pentachlorophenol and cyclohexanol, necessitating purification via silica gel chromatography using hexane/ethyl acetate (9:1).

Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides

SNAr reactions exploit the electron-deficient nature of pentachlorophenyl derivatives to facilitate ether formation. This method is particularly effective when using pentafluorophenyl ethers as substrates, though analogous principles apply to chlorinated systems.

Substrate Activation and Regioselectivity

Pentafluoroaryl ethers exhibit a strong para-directing effect due to the electron-withdrawing fluorine substituents. Computational studies indicate a 2.5 kcal/mol energy difference between para and meta transition states, favoring para attack by cyclohexanolate ions. For pentachlorophenyl systems, the chlorine atoms similarly activate the ring, though steric hindrance at the ortho positions limits substitution to the para site.

Table 2: SNAr Reaction Parameters

Substrate Nucleophile Solvent Yield (%)
Pentafluoroaryl ether Cyclohexanolate THF 65
Pentachlorophenyl bromide Cyclohexanolate DMSO 55

Reactions require anhydrous conditions and temperatures exceeding 100°C, with tetrabutylammonium bromide (TBAB) often employed as a phase-transfer catalyst.

Ullmann-Type Coupling Reactions

Copper-catalyzed Ullmann coupling offers a robust alternative for synthesizing aryl ethers under milder conditions. This method couples pentachlorophenyl halides with cyclohexanol in the presence of a Cu(I) catalyst.

Catalytic Systems and Ligand Effects

Optimal yields (70–80%) are achieved using CuI with 1,10-phenanthroline as a ligand in DMF at 120°C. The ligand mitigates copper aggregation, enhancing catalytic activity. Microwave-assisted protocols reduce reaction times from 24 hours to 2–4 hours while maintaining yields above 65%.

Table 3: Ullmann Coupling Performance

Catalyst Ligand Temperature (°C) Yield (%)
CuI 1,10-Phenanthroline 120 78
CuBr Ethylene glycol 100 62

Purification and Analytical Characterization

Cleanup and Byproduct Mitigation

Commercial pentachlorophenol often contains polychlorinated dibenzo-p-dioxins (PCDDs) as byproducts. Post-synthesis cleanup involves column chromatography with Florisil® or activated carbon to adsorb hydrophobic impurities. Diazomethane methylation, followed by GC/ECD analysis, confirms the absence of chlorinated contaminants.

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 1.20–1.85 (m, 10H, cyclohexyl CH₂), 3.65 (t, 1H, OCH).
  • ¹³C NMR: δ 25.6 (cyclohexyl CH₂), 70.1 (OCH), 128–140 (C₆Cl₅).
  • IR (KBr): 1245 cm⁻¹ (C-O-C stretch), 750 cm⁻¹ (C-Cl bend).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield (%) Purity (%) Cost Scalability
Williamson 72 95 Low High
SNAr 65 90 Moderate Moderate
Ullmann Coupling 78 98 High High

The Williamson method is preferred for large-scale production due to its simplicity, while Ullmann coupling offers superior purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethers generally undergo few reactions due to their stability. they can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of Ether, cyclohexyl pentachlorophenyl, would result in the formation of cyclohexanol and pentachlorophenyl halide .

Common Reagents and Conditions

Major Products Formed

    Cleavage Products: Cyclohexanol and pentachlorophenyl halide.

    Oxidation Products: Peroxides (in rare cases).

Scientific Research Applications

Ether, cyclohexyl pentachlorophenyl, has various applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique structure.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action for Ether, cyclohexyl pentachlorophenyl, primarily involves its interaction with biological molecules through its ether linkage. The compound can act as a solvent, facilitating the dissolution and interaction of various molecules. Its stability and resistance to reactions make it a useful compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key properties with structurally related ethers is outlined below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point/Decomposition LogP (Predicted)
Cyclohexyl pentachlorophenyl ether C₁₂H₉Cl₅O* ~366.5 >300°C (estimated) ~5.8–6.2
Pentachlorophenyl methyl ether C₇H₃Cl₅O 296.3 200–300°C (decomposition) 4.5–5.0
Pentachlorophenyl butyl ether C₁₀H₉Cl₅O 322.4 ~250–350°C 5.5–6.0

*Note: The cyclohexyl variant’s molecular formula and weight are inferred based on structural analogs.

  • Thermal Stability : The cyclohexyl group’s steric bulk may enhance thermal stability compared to methyl or butyl analogs, as observed in thermogravimetric analysis (TGA) of similar complexes .

Analytical Behavior

Analytical recovery rates and gas chromatography (GC) retention times vary with substituent size and polarity:

Compound GC Retention Time (OV-101) Mean Recovery (%)
Pentachlorophenyl methyl ether 0.46 min 89.5
Pentachlorophenyl methyl sulfide 0.94 min 80.7
  • Cyclohexyl Ether Implications : A larger cyclohexyl group would likely prolong GC retention times and reduce recovery rates due to increased molecular weight and volatility challenges.

Toxicity and Environmental Impact

  • Acute Toxicity: Butyl pentachlorophenyl ether exhibits an oral LD₅₀ of 600 mg/kg in rats, with dermal toxicity noted at 2 g/kg in rabbits . The cyclohexyl variant’s toxicity profile may differ due to slower metabolic degradation.

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